molecular formula C9H11BrO2S B12605898 2-(Thiophen-3-yl)ethyl 2-bromopropanoate CAS No. 877433-57-3

2-(Thiophen-3-yl)ethyl 2-bromopropanoate

Cat. No.: B12605898
CAS No.: 877433-57-3
M. Wt: 263.15 g/mol
InChI Key: JSXALVDOXLWZCI-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)ethyl 2-bromopropanoate is an organobromine compound featuring a thiophene ring linked via an ethyl ester group to a 2-bromopropanoate moiety. Its synthesis typically involves the reaction of thiophene derivatives with α-halo carbonyl compounds, such as ethyl 2-bromopropanoate, under conditions optimized for nucleophilic substitution or esterification . This compound is of interest in medicinal chemistry due to the electron-rich thiophene ring, which enhances interactions with biological targets, and the bromine atom, which serves as a reactive site for further functionalization. Applications include its role as a precursor in the synthesis of antimicrobial agents, particularly thiazolidine and imidazole derivatives .

Properties

CAS No.

877433-57-3

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

2-thiophen-3-ylethyl 2-bromopropanoate

InChI

InChI=1S/C9H11BrO2S/c1-7(10)9(11)12-4-2-8-3-5-13-6-8/h3,5-7H,2,4H2,1H3

InChI Key

JSXALVDOXLWZCI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCC1=CSC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate typically involves the esterification of 2-(thiophen-3-yl)ethanol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)ethyl 2-bromopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)ethyl 2-bromopropanoate largely depends on its chemical reactivity. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Ethyl 2-Bromopropanoate

Structural Differences: Ethyl 2-bromopropanoate lacks the thiophen-3-yl ethyl group present in the target compound. Its simpler structure consists of a bromine atom at the α-position of the propanoate ester. Reactivity: As a reactant in thiazolidine synthesis, ethyl 2-bromopropanoate reacts with thiosemicarbazones to form antimicrobial thiazolidine derivatives. However, the absence of the thiophene group limits its direct biological activity compared to 2-(thiophen-3-yl)ethyl 2-bromopropanoate, which may exhibit enhanced binding affinity due to aromatic interactions . Applications: Primarily used as a synthetic intermediate, unlike the target compound, which may serve dual roles as both an intermediate and a bioactive scaffold.

Chloroacetone

Structural Differences: Chloroacetone features a chlorine atom instead of bromine and a ketone group instead of an ester. Reactivity: The ketone group undergoes nucleophilic additions, while the α-chloro site is less reactive than α-bromo sites in esterified compounds. This results in slower reaction kinetics in thiazolidine formation compared to brominated analogs . Biological Activity: Chloroacetone-derived thiazolidines (e.g., compound 58 in ) show moderate antifungal activity, but brominated analogs like those from 2-(thiophen-3-yl)ethyl 2-bromopropanoate may exhibit higher potency due to bromine’s leaving-group efficiency and thiophene’s electronic effects .

Imidazole Derivatives (e.g., Compound 5b in )

Structural Differences: Compound 5b incorporates a 2-(thiophen-3-yl)ethoxy group within an imidazole framework, contrasting with the ester-linked thiophene in the target compound. Biological Activity: These derivatives demonstrate antibacterial activity, targeting pathogens like C. albicans and S. cerevisiae. The imidazole ring contributes to nitrogen-based hydrogen bonding, while the thiophene group enhances lipophilicity. In comparison, 2-(thiophen-3-yl)ethyl 2-bromopropanoate’s ester group may favor hydrolysis-driven prodrug activation .

Ethyl 3-Bromo-2-(bromomethyl)propionate

Structural Differences: This compound has two bromine atoms (at the 3-position and a bromomethyl group), increasing its molecular weight and steric hindrance compared to the monobrominated target compound. Reactivity: The dual bromination sites enable diverse substitution pathways but may reduce selectivity in reactions. The target compound’s single bromine at the α-position offers more predictable reactivity for targeted modifications .

Comparative Analysis Table

Compound Key Structural Features Reactivity Profile Biological Activity
2-(Thiophen-3-yl)ethyl 2-bromopropanoate Thiophene ethyl ester, α-bromo group High (bromine as leaving group) Antimicrobial precursor
Ethyl 2-bromopropanoate Simple α-bromo ester Moderate Synthetic intermediate
Chloroacetone α-Chloro ketone Low Antifungal intermediates
Imidazole derivative 5b Thiophen-3-yl ethoxy-imidazole Hydrolysis-sensitive Antibacterial
Ethyl 3-bromo-2-(bromomethyl)propionate Dual bromination sites High but less selective N/A (specialized intermediate)

Key Research Findings

  • Synthetic Utility: 2-(Thiophen-3-yl)ethyl 2-bromopropanoate outperforms chloroacetone in thiazolidine synthesis due to bromine’s superior leaving-group ability, yielding compounds with antifungal activity comparable to ketoconazole .
  • Biological Performance: Thiophene-containing derivatives (e.g., compound 59b in ) exhibit enhanced activity over non-aromatic analogs, underscoring the importance of the thiophene ring in target binding .
  • Stability Considerations : The ester group in the target compound may confer better hydrolytic stability than imidazole derivatives, which are prone to metabolic degradation .

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